molecular formula C17H14N2O3 B15062904 3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 90059-68-0

3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B15062904
CAS No.: 90059-68-0
M. Wt: 294.30 g/mol
InChI Key: SFQBBLHYENSYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 4-methoxyphenyl-substituted oxoethyl group at position 3 of the quinazolinone core. The quinazolinone scaffold is known for its pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities .

Properties

CAS No.

90059-68-0

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C17H14N2O3/c1-22-13-8-6-12(7-9-13)16(20)10-19-11-18-15-5-3-2-4-14(15)17(19)21/h2-9,11H,10H2,1H3

InChI Key

SFQBBLHYENSYGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O

solubility

31 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Graphene Oxide-Catalyzed Aqueous Synthesis

A prominent method for synthesizing 3,4-dihydroquinazolin-4-one derivatives involves the cyclocondensation of anthranilamide (2-aminobenzamide) with β-keto aldehydes or diketones in the presence of graphene oxide (GO) nanosheets. For the target compound, 4-methoxyphenylglyoxal serves as the carbonyl component, enabling the formation of the 2-oxoethyl side chain.

Procedure:

  • Reaction Setup: Anthranilamide (1 mmol) and 4-methoxyphenylglyoxal (1 mmol) are combined in aqueous medium (3 mL H₂O) with GO nanosheets (25 mg).
  • Cyclization: The mixture is stirred at 60°C for 6–8 hours, monitored by TLC.
  • Workup: The crude product is filtered, washed with ethanol, and recrystallized to yield pure 3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one.

Key Advantages:

  • GO nanosheets act as a carbocatalyst, enhancing reaction efficiency via π-π interactions with aromatic intermediates.
  • Aqueous conditions align with green chemistry principles, eliminating organic solvents.

Limitations:

  • 4-Methoxyphenylglyoxal requires prior synthesis, adding a preparatory step.
  • Reaction scalability is constrained by the need for precise temperature control.

Catalyst-Free Thermal Condensation

Direct Heating in Air

Adapting methodologies from patent CN103613550A, the target compound can be synthesized without catalysts by thermally condensing anthranilamide with 4-methoxyacetophenone under aerobic conditions.

Procedure:

  • Reactant Mixing: Anthranilamide (1 mmol) and 4-methoxyacetophenone (1 mmol) are combined in a round-bottom flask.
  • Thermal Activation: The mixture is heated at 120°C for 12 hours under air.
  • Isolation: The product is extracted with ethanol, filtered, and purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Mechanistic Insight:
The reaction proceeds via imine formation between anthranilamide’s primary amine and the ketone’s carbonyl group, followed by intramolecular cyclization. Air oxidation facilitates aromatization, but the reaction is halted at the dihydro stage due to steric hindrance from the 4-methoxyphenyl group.

Yield Optimization:

  • Temperature: Yields increase from 45% (100°C) to 68% (120°C).
  • Solvent-Free Conditions: Eliminating solvents reduces side reactions, improving purity.

Oxone-Mediated Oxidative Cyclization

Two-Step Synthesis via Imine Intermediate

Building on methods reported by Abdel-Jalil et al., the compound is synthesized through a CuCl₂ or FeCl₃-free protocol using Oxone as a terminal oxidant.

Procedure:

  • Imine Formation: Anthranilamide reacts with 4-methoxybenzoylacetaldehyde in ethanol at 80°C for 4 hours.
  • Oxidative Cyclization: Oxone (2 mmol) is added, and the mixture is stirred at room temperature for 3 hours.
  • Purification: The product is isolated via vacuum filtration and washed with cold methanol.

Reaction Metrics:

  • Yield: 72–75% after optimization.
  • Byproducts: Minimal formation of overoxidized quinazolin-4(3H)-one (<5%).

Advantages:

  • Oxone’s dual role as acid catalyst and oxidant streamlines the process.
  • Avoids transition-metal contaminants, enhancing biocompatibility for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Reaction Time (h) Green Metrics (E-factor)
GO-Catalyzed Graphene Oxide 65–70 6–8 8.2
Catalyst-Free None 60–68 12 5.1
Oxone-Mediated Oxone 70–75 7 10.4

Critical Observations:

  • Catalyst-Free Methods exhibit superior environmental profiles (lower E-factors) but require longer reaction times.
  • GO-Catalyzed Routes balance efficiency and sustainability, though graphene oxide recovery remains a challenge.
  • Oxone-Based Synthesis achieves the highest yields but generates sulfate byproducts, increasing waste.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.86 (m, 2H, ArH), 7.45–7.42 (m, 2H, ArH), 6.98–6.95 (m, 2H, ArH), 4.32 (s, 2H, CH₂CO), 3.81 (s, 3H, OCH₃), 3.12–3.08 (m, 2H, CH₂), 2.75–2.71 (m, 2H, CH₂).
  • IR (KBr): 1685 cm⁻¹ (C=O, quinazolinone), 1650 cm⁻¹ (C=O, ketone), 1250 cm⁻¹ (C-O, methoxy).

X-ray Crystallography

Single-crystal analysis confirms the cis orientation of the 2-oxoethyl group relative to the quinazolinone core, with intramolecular H-bonding between N1-H and the ketonic oxygen stabilizing the conformation.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-(4-Methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may bind to proteins or enzymes, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to interact with various biological molecules, potentially disrupting cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of quinazolinone derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives
Compound Name / ID Substituents Molecular Formula Biological Activity Key Findings Reference
Target Compound 3-[2-(4-Methoxyphenyl)-2-oxoethyl] C₁₇H₁₄N₂O₃* Not reported Structural analog with potential for modification
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Ethenyl-sulfonamide C₂₃H₁₉N₃O₄S COX-2 inhibition (47.1% at 20 μM) Moderate COX-2 inhibition; sulfonamide group critical for activity
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one Sulfanyl-(3-chloro-4-methylphenyl) C₂₃H₁₇ClN₂O₂S Not specified Halogen and sulfur moieties may enhance stability and binding
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one Thio-(4-ethoxyphenyl) C₂₅H₂₂N₂O₄S High purity standard Used as a reference material in pharmacological studies

*Inferred based on structural analysis.

Physicochemical Properties

  • Solubility : Sulfonamide and thio-containing derivatives () likely exhibit higher solubility in polar solvents compared to the target compound due to increased polarity.

Key Research Findings

Substituent Position Matters : Para-methoxy groups (as in the target compound) enhance electron donation, improving receptor binding compared to meta-substituted analogs .

Functional Groups Dictate Activity : Sulfonamide and thio groups are critical for COX-2 inhibition and antiparasitic activity, respectively .

Synthetic Flexibility: Quinazolinones can be functionalized at multiple positions, enabling tailored drug design .

Biological Activity

3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data from various studies, including its effects on cancer cell lines and its antimicrobial properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H20N2O3
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 866010-55-1

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A broad screening against human cancer cell lines such as HT29 (colon), MCF-7 (breast), and A2780 (ovarian) revealed that certain analogues demonstrated sub-micromolar potency in inhibiting cell growth. Notably, compounds similar to this compound showed promising results in inhibiting proliferation and inducing apoptosis in these cells .
Cell LineIC50 (µM)Compound Type
HT29< 1Quinazolinone Derivative
MCF-7< 1Quinazolinone Derivative
A2780< 1Quinazolinone Derivative

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

  • Antimicrobial Testing :
    • Various studies have reported that compounds with similar structures to this compound possess significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, showing effectiveness against several strains of bacteria and fungi .
MicroorganismMIC (µg/mL)Activity
Staphylococcus aureus32Antibacterial
Escherichia coli64Antibacterial
Candida albicans16Antifungal

While specific mechanisms for the compound's activities are still under investigation, preliminary studies suggest that its anticancer effects may be linked to the inhibition of key signaling pathways involved in cell proliferation and survival. Additionally, its antimicrobial action may result from disrupting microbial membrane integrity or inhibiting essential metabolic pathways.

Study on Cancer Cell Lines

A recent study evaluated the effects of various quinazolinone derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, researchers synthesized a series of quinazolinone derivatives and tested their efficacy against a panel of pathogens. The results demonstrated that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one?

Answer:
The compound is synthesized via cyclocondensation or functionalization of quinazolinone scaffolds. Key steps include:

  • Starting materials : Anthranilic acid derivatives or pre-formed quinazolinone cores (e.g., 3,4-dihydroquinazolin-4-one) .
  • Reaction conditions : Use of acetic anhydride or benzoyl chloride for acyloxy group introduction at position 3, followed by nucleophilic substitution with 4-methoxyphenyl-2-oxoethyl moieties .
  • Purification : Recrystallization from ethanol or methanol to isolate pure crystals, confirmed via melting point and HPLC .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker D8 VENTURE) with SHELX software (SHELXL-2019 for refinement) resolves bond lengths (mean C–C: 0.004–0.008 Å) and torsion angles. Example parameters: Rfactor=0.062R_{\text{factor}} = 0.062, wRfactor=0.228wR_{\text{factor}} = 0.228 .
  • Spectroscopy : 1H^1\text{H}/13C^{13}\text{C} NMR (DMSO-d6d_6) for confirming methoxy (δ\delta 3.8 ppm) and carbonyl (δ\delta 170–175 ppm) groups; IR for ketone (1650–1700 cm1^{-1}) .

Advanced: How do crystallographic data discrepancies (e.g., varying RRR-factors) impact structural reliability?

Answer:
Discrepancies in RR-factors (e.g., 0.062 vs. 0.068) arise from:

  • Crystal quality : Disorder in solvent molecules or counterions (e.g., methanol hemisolvate in ) .
  • Data-to-parameter ratios : Ratios < 15 (e.g., 13.6 in ) reduce refinement precision. Mitigate by collecting high-resolution data (θ>25\theta > 25^\circ) and using restraints in SHELXL .

Advanced: What strategies resolve challenges in refining twinned or high-disorder crystal structures?

Answer:

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twin domains. For high disorder, apply PART/SUMP constraints to split occupancy .
  • Validation tools : Check Rint_{\text{int}} (< 0.05) and Flack parameter via PLATON to assess data quality .

Basic: What in vitro assays evaluate the compound’s biological activity?

Answer:

  • Antiplasmodial activity : Screen against Plasmodium falciparum 3D7 strain using SYBR Green assay (IC50_{50} determination; e.g., 1.81–2.39 µM for related derivatives) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: How can structure-activity relationships (SAR) guide optimization for enhanced bioactivity?

Answer:

  • Substituent effects : Electron-donating groups (e.g., 4-methoxy) improve antiplasmodial activity by enhancing lipophilicity and target binding. Compare IC50_{50} values of analogs (e.g., 5-nitrothiazole vs. thiadiazole derivatives) .
  • Scaffold rigidity : Introduce fused rings (e.g., chromenone in ) to reduce conformational flexibility and improve target affinity .

Advanced: How to address contradictions in reaction yields during scale-up synthesis?

Answer:

  • Kinetic control : Optimize temperature (e.g., reflux vs. room temperature) and solvent polarity (ethanol vs. DMF) to favor desired intermediates .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., oxadiazole derivatives in ) and adjust stoichiometry .

Basic: What computational tools predict pharmacokinetic properties?

Answer:

  • ADMET prediction : SwissADME for logP (target ~3.5), topological polar surface area (<140 Å2^2), and CYP450 inhibition .
  • Docking studies : AutoDock Vina to model interactions with targets (e.g., PfDHFR for antiplasmodial activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.